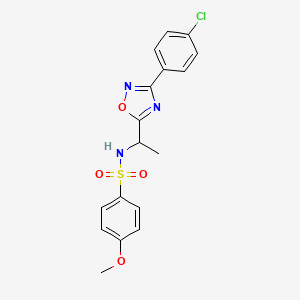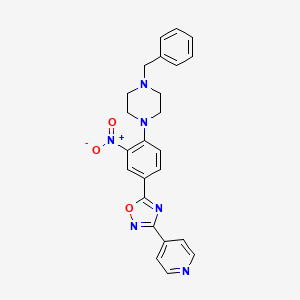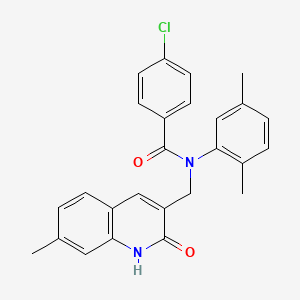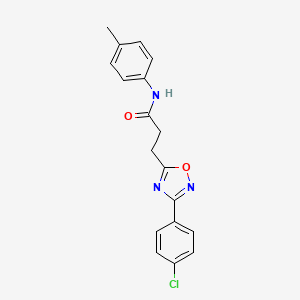
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, also known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the oxadiazole family and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide exerts its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It does this by targeting the mitochondrial pathway, which is responsible for regulating cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. This compound has also been shown to inhibit the expression of certain genes that are involved in cancer cell survival and proliferation. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has several advantages for lab experiments, including its ease of synthesis and its potent anticancer activity. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, meaning that its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide. One potential direction is to further investigate its anticancer activity and explore its potential as a cancer treatment. Another direction is to explore its potential as an antibiotic and investigate its antibacterial and antifungal activity. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, this compound has significant potential for a range of scientific applications and is an exciting area of research.
Métodos De Síntesis
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide involves the reaction of 4-chlorobenzohydrazide with propionic anhydride in the presence of phosphorous oxychloride. The resulting compound is then reacted with p-toluidine in the presence of triethylamine to obtain this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-2-8-15(9-3-12)20-16(23)10-11-17-21-18(22-24-17)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXQXSVSEZMJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

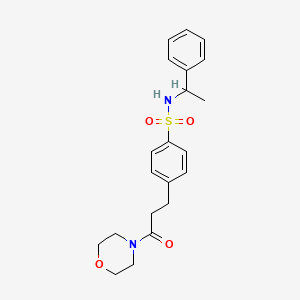
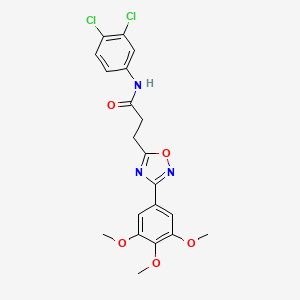
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)

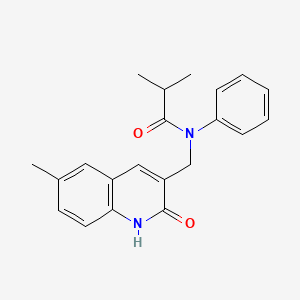
![4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703518.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)


